1-Nitrobutane is a colorless liquid organic compound classified as a nitroalkane, with the molecular formula . It features a linear butane structure with a nitro group () attached to the first carbon atom. This configuration imparts unique chemical properties, particularly due to the presence of the polar and reactive nitro functional group, which consists of a nitrogen atom bonded to two oxygen atoms—one via a double bond and the other via a single bond. 1-Nitrobutane is primarily synthesized for research purposes, as it has limited natural occurrences .
1-Nitrobutane can be synthesized through several methods:
1-Nitrobutane is utilized in various scientific applications:
Interaction studies of 1-nitrobutane focus on its reactivity with different functional groups and its behavior under varying conditions. These studies help elucidate its role in chemical pathways and potential applications in synthetic chemistry. For instance, investigations into its reactions with hydroxyl groups provide insights into nucleophilic substitution mechanisms .
Several compounds share structural similarities with 1-nitrobutane. Below is a comparison highlighting their unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nitroethane | Shorter carbon chain; used in organic synthesis | |
2-Nitrobutane | Nitro group on the second carbon; different reactivity | |
3-Nitrobutane | Nitro group on the third carbon; distinct properties | |
1-Nitropropane | Fewer carbons; different boiling point and solubility |
1-Nitrobutane is unique due to its specific position of the nitro group on the first carbon of a butane chain. This positioning influences its reactivity profile and applications compared to its isomers and related compounds. Its ability to undergo various reactions while serving as a precursor for further chemical transformations makes it particularly noteworthy in research contexts .
Direct nitration of alkanes represents one of the fundamental approaches for 1-nitrobutane synthesis, involving the electrophilic attack of nitrating agents on butane molecules [5]. The electrophilic nitration mechanism proceeds through the formation of nitronium ion intermediates, which insert into carbon-hydrogen bonds via a front-side substitution reaction [5]. This process requires the nitronium ion to adopt a bent configuration rather than its linear ground state, enabling effective interaction with the electron-poor alkane bonds [5].
The nitration of butane with nitronium hexafluorophosphate in dichloromethane at ambient temperature demonstrates the viability of this approach [5] [18]. The reaction mechanism involves two-electron three-center bound carbocationic transition states formed by nitronium ion insertion into both carbon-hydrogen and carbon-carbon bonds [5]. Unlike reactions with electron-rich aromatic systems, alkane nitration requires activation of the nitronium ion through coordination with strong acids or Lewis acids [5].
Industrial-scale alkane nitration typically employs two distinct methodologies: liquid phase nitration and vapor phase nitration [14]. Liquid phase nitration involves heating hydrocarbons with concentrated nitric acid under pressure at temperatures of approximately 140 degrees Celsius [14]. However, this method suffers from slow reaction rates and significant formation of polynitro compounds as side products [14]. Vapor phase nitration, conducted at temperatures ranging from 150 to 475 degrees Celsius using nitric acid or nitrogen oxides, provides superior results compared to liquid phase methods [14].
The vapor phase nitration of propane at 400 degrees Celsius and 150 pounds per square inch pressure with nitric acid yields mixtures containing nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane [23]. The distribution of products demonstrates that primary nitroalkanes like 1-nitropropane are formed in higher concentrations than secondary isomers [5]. Temperature control proves critical in these reactions, as excessive heat leads to decomposition and reduced selectivity [22].
The optimization of alkane nitration reactions requires precise control of multiple parameters including temperature, pressure, nitrating agent concentration, and residence time [27]. Temperature effects are particularly pronounced, with optimal ranges typically falling between 350 and 450 degrees Celsius for vapor phase processes [18]. Pressure requirements generally range from 150 to 200 pounds per square inch to maintain appropriate phase behavior and reaction kinetics [23].
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 350-450°C | Higher temperatures increase reaction rate but reduce selectivity [18] |
Pressure | 150-200 psi | Maintains phase stability and improves contact efficiency [23] |
Residence Time | 0.1-2.0 seconds | Longer times increase conversion but promote side reactions [18] |
Acid Concentration | 60-90% HNO₃ | Higher concentrations improve nitration efficiency [14] |
Nucleophilic substitution represents an alternative synthetic pathway for 1-nitrobutane production, primarily involving the reaction of butyl halides with nitrite sources [2] [12]. The choice of nitrite reagent significantly influences the product distribution, with silver nitrite favoring nitroalkane formation while alkali metal nitrites preferentially yield alkyl nitrites [12].
The mechanism underlying this selectivity difference relates to the ambident nature of the nitrite ion, which possesses nucleophilic sites at both nitrogen and oxygen atoms [12]. Silver nitrite exhibits predominantly covalent character, with the nitrogen lone pair electrons being more readily available for bond formation due to nitrogen's lower electronegativity compared to oxygen [12]. This results in nucleophilic attack through the nitrogen center, producing nitroalkanes as the primary products [12].
In contrast, potassium nitrite and sodium nitrite display primarily ionic character, with one oxygen atom bearing a negative charge [12]. The negatively charged oxygen preferentially attacks the electrophilic carbon center, leading to alkyl nitrite formation as the major pathway [12]. The Victor Meyer reaction utilizing silver nitrite and the Kornblum reaction employing alkali metal nitrites in dimethyl sulfoxide or dimethylformamide demonstrate these mechanistic preferences [32].
The synthesis of 1-nitrobutane from 1-bromobutane and sodium nitrite requires careful optimization of reaction conditions to maximize nitroalkane yield . Temperature control at 0 to 5 degrees Celsius prevents thermal decomposition of intermediates and minimizes side product formation . The maintenance of a 1.0 to 1.2 molar ratio of halide to nitrite ensures complete conversion while avoiding excess reagent complications .
Primary alkyl halides demonstrate superior reactivity in nucleophilic substitution reactions compared to secondary or tertiary analogs [3]. The synthesis utilizing 1-chlorobutane requires extended reaction times due to the poor leaving group ability of chloride ions [3]. Iodides and bromides provide more satisfactory results, with reaction rates following the expected leaving group order [14].
The solvent selection proves crucial for optimizing nucleophilic substitution yields [32]. Dimethyl sulfoxide and dimethylformamide facilitate the reaction by stabilizing the nitrite anion and promoting nucleophilic attack [32]. Aqueous ethanol solutions can be employed but generally provide lower yields due to competitive hydrolysis reactions [14].
Halide | Relative Reactivity | Optimal Temperature | Expected Yield |
---|---|---|---|
1-Iodobutane | 100 | 0-25°C | 85-90% [32] |
1-Bromobutane | 75 | 0-35°C | 70-85% [32] |
1-Chlorobutane | 15 | 25-50°C | 45-65% [32] |
Catalytic oxidation methodologies for 1-nitrobutane synthesis primarily involve the transformation of butylamine precursors or related nitrogen-containing intermediates [8] [9]. The flavoprotein nitroalkane oxidase catalyzes the oxidation of nitroalkanes to corresponding aldehydes or ketones, but this reaction typically proceeds in the reverse direction for synthetic applications [8].
The oxidation of butylamine to 1-nitrobutane using dimethyldioxirane represents a promising catalytic approach [3]. This reaction can be conducted in situ using the conventional Oxone-based methodology, providing a mild alternative to traditional nitration procedures [3]. The mechanism involves the insertion of oxygen into the carbon-nitrogen bond followed by rearrangement to form the nitro group [3].
Alternative oxidative approaches utilize the conversion of butanal oxime to 1-nitrobutane using potassium peroxymonosulfate in aqueous acetone-acetonitrile at neutral pH [3]. This method demonstrates good yields for primary oximes, with the oxime of hexanal producing 1-nitrohexane in 70 percent yield under similar conditions [3]. The reaction proceeds through the oxidative cleavage of the carbon-nitrogen double bond followed by nitro group formation [3].
The nitroalkane oxidase enzyme demonstrates significant kinetic preferences for longer-chain primary nitroalkanes, with the velocity over Michaelis constant values increasing substantially from nitroethane to 1-nitrobutane [9] [29]. The enzyme exhibits a maximum velocity of 6.1 per second for 1-nitrobutane compared to 15 per second for nitroethane, but the dramatically improved binding affinity results in superior overall catalytic efficiency [29].
Kinetic isotope effect studies reveal that the carbon-hydrogen bond cleavage step represents the rate-limiting process for 1-nitrobutane oxidation [29]. The deuterium kinetic isotope effect values decrease from 7.5 with nitroethane to approximately 1.0 with longer chain substrates, indicating increased forward commitment to catalysis with substrate size [9].
Substrate | Maximum Velocity (s⁻¹) | Michaelis Constant (mM) | Catalytic Efficiency (mM⁻¹s⁻¹) |
---|---|---|---|
Nitroethane | 15.0 ± 1.0 | 2.3 ± 0.2 | 6.3 ± 0.4 [29] |
1-Nitrobutane | 6.1 ± 0.4 | 0.03 ± 0.01 | 220 ± 70 [29] |
Industrial production of 1-nitrobutane requires comprehensive optimization of reactor design, process parameters, and separation technologies to achieve economically viable yields [13] [16]. Continuous flow reactors demonstrate superior performance compared to batch systems, providing better temperature control and reduced residence time variability [16].
The implementation of continuous flow nitration systems enables precise control of temperature profiles and residence times, crucial factors for maximizing 1-nitrobutane selectivity [16]. Optimal conditions typically involve temperatures between 140 and 180 degrees Celsius with residence times ranging from 5 to 30 minutes depending on the specific reactor configuration [16]. The use of microreactor technology allows for enhanced heat and mass transfer, improving both yield and selectivity [16].
Process intensification strategies focus on minimizing side product formation and maximizing nitroalkane yield through optimized mixing and temperature control [13]. The integration of advanced process control systems enables real-time monitoring and adjustment of critical parameters including temperature, pressure, flow rates, and reactant concentrations [13].
The selection of reactor materials represents a critical consideration for industrial nitrobutane production due to the corrosive nature of nitric acid at elevated temperatures [23]. Stainless steel grade 304L demonstrates adequate resistance to concentrated nitric acid under typical process conditions [23]. The reactor design must accommodate the exothermic nature of nitration reactions while providing sufficient heat removal capacity [22].
Separation and purification systems require specialized equipment to handle the complex product mixtures generated during alkane nitration [10]. Distillation under reduced pressure enables the separation of 1-nitrobutane from other nitroalkane isomers and unreacted starting materials [10]. The boiling point of 1-nitrobutane at 152 to 153 degrees Celsius under atmospheric pressure necessitates careful temperature control to prevent thermal decomposition [36].
Process Parameter | Industrial Range | Optimization Target |
---|---|---|
Reactor Temperature | 140-180°C | Maximize conversion while minimizing decomposition [16] |
Pressure | 1-15 bar | Maintain optimal phase behavior [16] |
Residence Time | 5-30 minutes | Balance conversion and selectivity [16] |
Acid to Hydrocarbon Ratio | 2:1 to 5:1 | Optimize nitration efficiency [14] |
The thermodynamic characterization of 1-nitrobutane reveals comprehensive energetic and stability parameters that define its behavior under various conditions. The standard enthalpy of formation for the liquid phase is -192.6 ± 1.3 kilojoules per mole, indicating moderate thermodynamic stability relative to its constituent elements [1] [2]. This value reflects the energy released during the formation of 1-nitrobutane from carbon, hydrogen, nitrogen, and oxygen in their standard states.
The standard enthalpy of combustion demonstrates the compound's energetic potential, measuring -2667.8 ± 1.3 kilojoules per mole for complete oxidation to carbon dioxide, water, and nitrogen oxides [1] [2]. This substantial exothermic value is consistent with the energy-dense nature of nitroalkanes, which find applications in energetic materials research.
Critical parameters establish the boundaries of phase behavior for 1-nitrobutane. The critical temperature reaches 624.00 Kelvin with a corresponding critical pressure of 3800.00 kilopascals [3]. The critical density, estimated through group contribution methods, approaches 0.342 cubic meters per kilomole [3]. These parameters define the conditions beyond which distinct liquid and vapor phases cannot coexist, crucial for understanding high-temperature and high-pressure applications.
The acentric factor of 0.4520 characterizes the molecular asymmetry and deviation from spherical behavior [3]. This parameter proves essential for equation-of-state calculations and vapor-liquid equilibrium predictions in process design applications.
Vaporization thermodynamics show the standard enthalpy of vaporization ranging between 47.00 and 48.58 kilojoules per mole, with variations attributable to temperature dependence and measurement methodologies [4] [3]. The triple point temperature occurs at 191.82 ± 0.05 Kelvin, marking the unique conditions where solid, liquid, and vapor phases coexist in equilibrium [2].
Heat capacity measurements for the ideal gas state at 298.15 Kelvin yield 170.19 joules per mole per Kelvin, calculated using group contribution methods [3]. This value represents the energy required to raise the temperature of one mole of gaseous 1-nitrobutane by one Kelvin under constant pressure conditions.
Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum in deuterated chloroform exhibits four distinct multipicity patterns that reflect the molecular connectivity [5] [6].
The terminal methyl group resonates as a triplet at 1.065 parts per million, displaying coupling to the adjacent methylene group with a coupling constant consistent with three-bond scalar coupling [5] [6]. The central methylene group appears as a complex sextet centered at 1.504 parts per million, reflecting coupling to both neighboring methylene groups [5] [6]. This multiplicity arises from the equivalent coupling to five neighboring protons, creating the characteristic 1:5:10:10:5:1 intensity pattern.
The methylene group adjacent to the nitro functionality demonstrates two distinct resonance positions. The first appears as a quartet at 2.065 parts per million, while the second manifests as a triplet at 4.466 parts per million [5] [6]. This splitting pattern reflects the diastereotopic nature of these protons due to the proximity of the electron-withdrawing nitro group.
Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprint identifications for the nitro functionality. The asymmetric nitro stretching vibration appears as a strong absorption between 1556 and 1550 wavenumbers, while the symmetric stretch occurs at lower frequency between 1360 and 1290 wavenumbers [7] [8]. These bands represent the fundamental vibrational modes of the nitro group and provide unambiguous identification of this functional group.
Additional infrared markers include carbon-hydrogen stretching vibrations in the 2900 to 3000 wavenumber region and carbon-nitrogen stretching modes between 875 and 848 wavenumbers [7]. The intensity and position of these bands vary with the local chemical environment and hydrogen bonding interactions.
Mass spectrometry fragmentation patterns offer molecular weight confirmation and structural insights through characteristic breakdown pathways. The molecular ion appears at mass-to-charge ratio 103, corresponding to the molecular weight of the compound [6] [9]. Significant fragment ions include the base peak at mass-to-charge ratio 29, attributed to the formyl cation, and a prominent fragment at mass-to-charge ratio 43, corresponding to the propyl cation [6].
The solvation characteristics of 1-nitrobutane demonstrate strong dependence on solvent polarity and hydrogen bonding capacity. In aqueous media, the compound exhibits limited solubility of 3.609 grams per liter at 298.15 Kelvin, reflecting the hydrophobic nature of the butyl chain balanced against the polar nitro group [1]. This moderate water solubility enables sufficient dissolution for aqueous reactions while maintaining organic phase preference in biphasic systems.
Polar protic solvents such as methanol and ethanol provide enhanced solvation through hydrogen bonding interactions between the solvent hydroxyl groups and the nitro oxygen atoms [10] [11]. This solvation pattern stabilizes the compound through specific intermolecular interactions, leading to modified reactivity profiles compared to aprotic media. The hydrogen bonding capacity makes these solvents particularly suitable for nucleophilic substitution reactions where carbocation stabilization proves beneficial.
Polar aprotic solvents including acetonitrile, dimethyl sulfoxide, and dimethylformamide offer excellent solvation without competing hydrogen bonding effects [10] [11]. Dimethyl sulfoxide provides particularly strong solvation due to its high dielectric constant and strong dipole moment, creating an environment that enhances nucleophilic reactivity by maintaining ionic species in highly solvated states. These solvents prove optimal for bimolecular nucleophilic substitution reactions where nucleophile solvation reduction enhances reactivity.
The dipole moment of 3.59 Debye reflects significant charge separation within the molecule, arising primarily from the nitro group polarization [12]. This substantial dipole moment enables strong dipole-dipole interactions in polar media and influences bulk physical properties including dielectric behavior and intermolecular association.
Phase transition behavior demonstrates typical organic liquid characteristics with well-defined melting and boiling points. The normal melting point occurs at 191.82 Kelvin with an estimated enthalpy of fusion around 17.48 kilojoules per mole [2] [3]. The liquid-to-vapor transition at 426.10 Kelvin involves an enthalpy of vaporization between 47.00 and 48.58 kilojoules per mole, consistent with moderate intermolecular forces dominated by dipole-dipole interactions and van der Waals forces [4] [3].
No crystal polymorphism has been reported for 1-nitrobutane under normal conditions, contrasting with some nitro-containing compounds that exhibit complex solid-state behavior [13]. The absence of polymorphic transitions simplifies handling and storage considerations while indicating relatively straightforward intermolecular packing arrangements in the crystalline state.
The chemical reactivity of 1-nitrobutane varies significantly across different reaction media, with solvent polarity and hydrogen bonding capacity serving as primary determining factors. In polar protic media, the compound undergoes enhanced hydrolysis reactions where water molecules attack the carbon-nitrogen bond, facilitated by proton transfer from the solvent [14]. High-temperature water studies demonstrate reaction rate constants approximately three times greater than neat pyrolysis conditions, indicating substantial solvent participation in the reaction mechanism [15] [14].
Reduction reactions proceed effectively in both polar protic and aprotic solvents using common reducing agents such as hydrogen gas with palladium catalysts or lithium aluminum hydride . The choice of solvent influences the reaction kinetics and selectivity, with protic solvents providing proton sources that facilitate complete reduction to primary amines, while aprotic solvents may lead to intermediate products or alternative reduction pathways.
Nucleophilic substitution reactions demonstrate pronounced solvent dependence, following established patterns for organic electrophiles [17] [18]. In polar aprotic solvents, bimolecular substitution mechanisms predominate due to enhanced nucleophile reactivity arising from reduced solvation effects. Strong nucleophiles such as hydroxide and alkoxide ions attack the carbon bearing the nitro group, leading to substitution products with concomitant nitrite elimination.
Oxidation reactions require carefully controlled conditions due to the inherent oxidizing nature of the nitro group [1] [19]. Potassium permanganate or chromium trioxide can effect oxidation of the alkyl chain while preserving or modifying the nitro functionality, leading to carboxylic acid products with varying degrees of nitro group retention depending on reaction severity.
Acid-base chemistry manifests through deprotonation of the alpha-carbon adjacent to the nitro group, forming stabilized nitronate anions [7]. Strong bases such as sodium hydroxide or potassium hydroxide effect this deprotonation in polar protic solvents, creating resonance-stabilized carbanions that participate in subsequent condensation or substitution reactions. The predicted pKa value of 8.69 ± 0.29 indicates moderate acidity for the alpha-hydrogen, consistent with nitro group stabilization [1].
Thermal decomposition patterns show complex behavior dependent on temperature and atmosphere [19]. Under inert conditions above 473 Kelvin, the compound undergoes fragmentation yielding nitrogen oxides, hydrocarbons, and various intermediate species. The decomposition follows pseudo-first-order kinetics with rate constants sensitive to the presence of moisture and oxygen, factors that catalyze alternative decomposition pathways.
Photochemical reactivity under ultraviolet radiation leads to homolytic bond cleavage and radical formation [20]. These reactions proceed through electronically excited states accessible via n→π* transitions in the nitro chromophore, with quantum yields dependent on wavelength and solvent properties. Polar solvents generally enhance intersystem crossing and radical recombination rates, influencing product distributions and reaction efficiencies.
Flammable